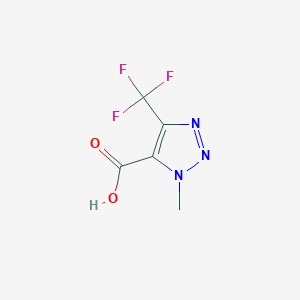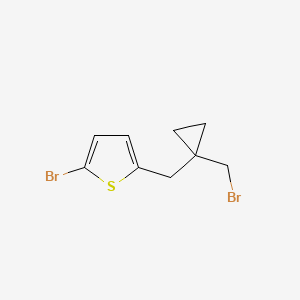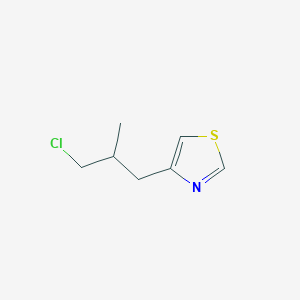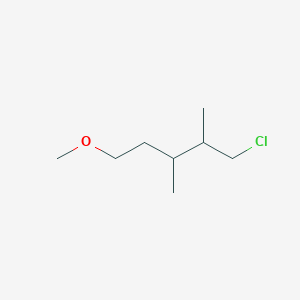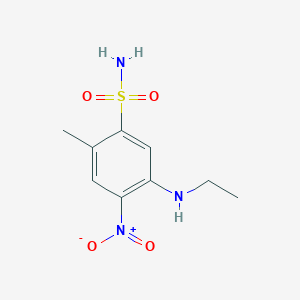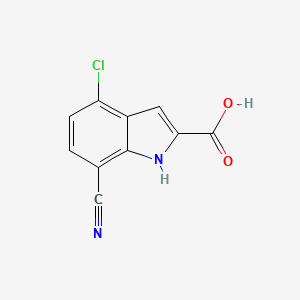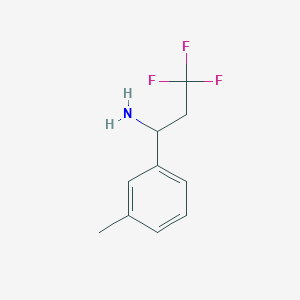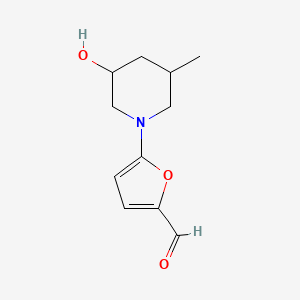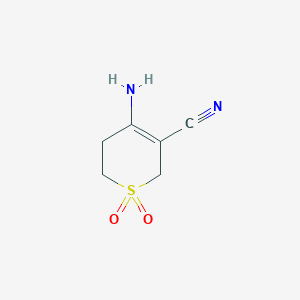amine](/img/structure/B13178404.png)
[(4-Methoxyphenyl)methyl](2-methylbutyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)methylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylbutylamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, or the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents like nitro and chloride groups during the reduction process .
Industrial Production Methods
In industrial settings, the production of secondary amines like (4-Methoxyphenyl)methylamine often involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The methoxy group and the amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or ethers.
科学研究应用
(4-Methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of various compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Medicine: It is a constituent of several pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (4-Methoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The methoxy group and the amine group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Some compounds similar to (4-Methoxyphenyl)methylamine include:
- 2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-Methoxyanilino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
(4-Methoxyphenyl)methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
N-[(4-methoxyphenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-11(2)9-14-10-12-5-7-13(15-3)8-6-12/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI 键 |
TZLCESIQXIFOIK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CNCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
